EDTA-TRIETHYL ESTER
Overview
Description
EDTA-TRIETHYL ESTER is a chemical compound with the empirical formula C16H28N2O8 · xHCl and a molecular weight of 376.40 (free base basis) This compound is particularly useful in the preparation of EDTA conjugates and can produce interesting site-directed reactions when conjugated to an affinity probe .
Preparation Methods
The synthesis of ethylenediaminetetraacetic acid triethyl ester hydrochloride typically involves the esterification of ethylenediaminetetraacetic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
EDTA-TRIETHYL ESTER undergoes various chemical reactions, including:
Substitution Reactions: The ester groups can be substituted with other functional groups under appropriate conditions.
Chelation Reactions: The compound can form stable complexes with metal ions, which is a key feature of EDTA derivatives.
Hydrolysis: The ester groups can be hydrolyzed back to the carboxylic acid form under acidic or basic conditions.
Common reagents used in these reactions include acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
EDTA-TRIETHYL ESTER has a wide range of applications in scientific research, including:
Chemistry: Used in the preparation of EDTA conjugates for various analytical and preparative purposes.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in chelation therapy to remove heavy metals from the body.
Industry: Utilized in the formulation of cleaning agents and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of ethylenediaminetetraacetic acid triethyl ester hydrochloride primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is facilitated by the multiple coordination sites provided by the ethylenediaminetetraacetic acid moiety .
Comparison with Similar Compounds
EDTA-TRIETHYL ESTER is unique in its esterified form, which provides different solubility and reactivity properties compared to other EDTA derivatives. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): The parent compound, widely used for its chelating properties.
N,N,N’,N’-Tetraethylethylenediamine: Another derivative with different functional groups.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: A derivative with hydroxyethyl groups that provide additional reactivity.
These compounds share the common feature of chelation but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-[2-[bis(2-ethoxy-2-oxoethyl)amino]ethyl-(2-ethoxy-2-oxoethyl)amino]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O8.ClH/c1-4-24-14(21)10-17(9-13(19)20)7-8-18(11-15(22)25-5-2)12-16(23)26-6-3;/h4-12H2,1-3H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJXEBZSBYHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCN(CC(=O)OCC)CC(=O)OCC)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745629 | |
Record name | [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90359-20-9 | |
Record name | [{2-[Bis(2-ethoxy-2-oxoethyl)amino]ethyl}(2-ethoxy-2-oxoethyl)amino]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80745629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenediaminetetraacetic acidtriethyl ester hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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